1-(3-Methylnaphthalen-2-yl)ethan-1-one
Description
1-(3-Methylnaphthalen-2-yl)ethan-1-one is a naphthalene-derived ketone featuring a methyl substituent at the 3-position of the naphthalene ring.
Properties
CAS No. |
30835-53-1 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(3-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)8-13(9)10(2)14/h3-8H,1-2H3 |
InChI Key |
ONZFOFZTEFYDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylnaphthalen-2-yl)ethan-1-one typically involves Friedel-Crafts acylation of 3-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 1-(3-Methylnaphthalen-2-yl)ethan-1-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron.
Major Products:
Oxidation: 3-Methylnaphthalene-2-carboxylic acid.
Reduction: 1-(3-Methylnaphthalen-2-yl)ethanol.
Substitution: 1-(3-Bromonaphthalen-2-yl)ethan-1-one.
Scientific Research Applications
Medicinal Chemistry
One of the most promising applications of 1-(3-Methylnaphthalen-2-yl)ethan-1-one is in medicinal chemistry, where it serves as a precursor for developing new pharmaceuticals. Its structural similarity to other bioactive compounds suggests potential therapeutic properties.
Case Studies :
- Anticancer Activity : Research has indicated that derivatives of this compound may exhibit pro-oxidative effects and increase reactive oxygen species in cancer cells. Studies have shown cytotoxicity against various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3) .
Organic Synthesis
The compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable in developing new materials and compounds.
Research indicates that 1-(3-Methylnaphthalen-2-yl)ethan-1-one may possess biological activities that warrant further investigation. Some highlighted activities include:
- Cytotoxic Effects : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving increased oxidative stress .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| 1-(3-Methylnaphthalen-2-yl)ethan-1-one | Structure | Anticancer properties | Pharmaceutical precursor |
| Acetylnaphthalene | Structure | Antimicrobial activity | Food additive |
| Methyl beta-naphthyl ketone | Structure | Flavoring agent | Food industry |
Mechanism of Action
The mechanism of action of 1-(3-Methylnaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. Its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogs: Substituted Naphthalenyl Ethanones
Key analogs include compounds with varying substituents on the naphthalene ring (Table 1). These substituents modulate electronic, steric, and solubility properties:
Key Observations :
- Electronic Effects: The methyl group in 1-(3-Methylnaphthalen-2-yl)ethan-1-one is electron-donating, increasing electron density at the naphthalene ring compared to electron-withdrawing groups (e.g., Br or NO₂ in other analogs ). This enhances reactivity in electrophilic aromatic substitution.
- Solubility: Methoxy or hydroxy substituents (e.g., ) improve solubility in polar solvents, whereas the methyl group may enhance lipophilicity, favoring non-polar environments.
Heterocyclic Analogs: Ethanones with Fused or Substituted Rings
Compounds with heterocyclic systems (Table 2) exhibit distinct electronic and biological profiles:
Key Observations :
- Bioactivity : Benzimidazole and benzofuran derivatives () show antimicrobial properties, suggesting that 1-(3-Methylnaphthalen-2-yl)ethan-1-one may also serve as a scaffold for bioactive molecules.
- Electronic Tuning : Thiophene-containing analogs () demonstrate how heteroaryl groups modify conjugation and charge distribution, relevant for optoelectronic applications.
Functionalized Ethanones: Sulfoxide and Amino Derivatives
Compounds with additional functional groups highlight reactivity and application diversity (Table 3):
Key Observations :
- Catalytic Potential: Sulfoxide-containing ethanones () participate in Ru(II)-catalyzed reactions, indicating that 1-(3-Methylnaphthalen-2-yl)ethan-1-one could act as a ligand or substrate in transition-metal catalysis.
- Pharmaceutical Utility: Amino-substituted analogs () are pivotal in drug synthesis, suggesting similar utility for methylnaphthalenyl derivatives as intermediates.
Biological Activity
1-(3-Methylnaphthalen-2-yl)ethan-1-one, also known as 3-Methylnaphthylacetone, is a compound of interest due to its potential biological activities. It is categorized under ketones and is recognized for its structural features that may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its effects in various biological contexts, including toxicity assessments, metabolic pathways, and potential therapeutic implications.
- Molecular Formula : C13H12O
- Molecular Weight : 196.24 g/mol
- CAS Number : 15563482
- Physical State : Liquid
- Boiling Point : Approximately 320.9 °C
Toxicity and Safety Assessment
Research indicates that 1-(3-Methylnaphthalen-2-yl)ethan-1-one exhibits low acute toxicity. A study reported an LD50 (lethal dose for 50% of the population) of approximately 4500 mg/kg body weight in Sprague Dawley rats, suggesting a relatively safe profile at lower concentrations . Furthermore, repeated dose dermal studies indicated no significant adverse effects, reinforcing its low toxicity potential.
Cellular Effects
A notable study investigated the effects of various xenobiotics on MCF-7 breast cancer cells, revealing that exposure to compounds similar to 1-(3-Methylnaphthalen-2-yl)ethan-1-one can alter cellular metabolism and gene expression related to cell proliferation and oxidative stress . The findings highlighted the importance of understanding how such compounds can influence cancer cell behavior, potentially offering insights into their role in tumor biology.
Metabolic Pathways
The metabolism of 1-(3-Methylnaphthalen-2-yl)ethan-1-one involves its conversion into various metabolites that may exert different biological effects. The compound is primarily metabolized through phase I reactions (oxidation, reduction) followed by phase II conjugation reactions (glucuronidation or sulfation), which facilitate excretion . Understanding these pathways is crucial for assessing the compound's pharmacokinetics and potential therapeutic applications.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
